2-Cyclopropylbutan-2-amine hydrochloride
Description
2-Cyclopropylbutan-2-amine hydrochloride (CAS: 1989672-43-6) is a tertiary amine hydrochloride with the molecular formula C₇H₁₆ClN and a molecular weight of 149.67 g/mol . The compound features a cyclopropyl group attached to the second carbon of a butan-2-amine backbone, which is protonated to form the hydrochloride salt. Limited physicochemical data are available in the provided evidence, such as the absence of boiling point information and unspecified storage conditions .
Properties
IUPAC Name |
2-cyclopropylbutan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-3-7(2,8)6-4-5-6;/h6H,3-5,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPWSZNEYDVDTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies
The synthesis of 2-cyclopropylbutan-2-amine hydrochloride generally follows two main conceptual routes:
- Formation of the cyclopropyl group on a suitable butan-2-amine precursor
- Introduction or protection of the amine group, followed by salt formation
These routes can involve cyclopropanation reactions, reductive amination, and salt formation steps.
Cyclopropanation Methods
Cyclopropyl groups are typically introduced via cyclopropanation of olefinic precursors or by ring closure reactions involving halogenated intermediates.
- Intramolecular alkylation of α-haloketones : This involves base-promoted cyclization of halogenated ketones to form cyclopropyl ketones, which can be further transformed into amines.
- Addition of methylene or substituted methylene groups to olefins : Using reagents such as dimethyloxosulfonium methylide or Simmons-Smith reagents, cyclopropane rings can be formed on unsaturated carbonyl compounds.
- Ring contraction and dehalogenation reactions : These less common methods involve rearrangement or halogen removal from cyclobutane or bromocyclobutanone derivatives.
Introduction of the Amino Group
The amine functionality can be introduced or modified by:
- Reductive amination : Reaction of cyclopropyl-containing aldehydes or ketones with ammonia or amine sources under reducing conditions to form the corresponding amines.
- Direct alkylation of amines : Alkylation of primary or secondary amines with cyclopropyl-containing alkyl halides to yield the target amine derivatives.
- Catalytic amination : Using metal catalysts such as copper or copper iodide with alkali bases (e.g., sodium tert-butoxide, cesium carbonate) to facilitate amination reactions on cyclopropyl substrates.
Formation of Hydrochloride Salt
The free amine is typically converted to its hydrochloride salt by treatment with hydrochloric acid, which improves compound stability and crystallinity for isolation and characterization.
Representative Synthetic Procedure (Literature-Based)
Research Findings and Analysis
- Metal-catalyzed amination : Patents describe the use of copper catalysts and alkali bases to facilitate the amination of cyclopropyl derivatives, enabling efficient formation of amine functionalities on cyclopropyl substrates.
- Cyclopropyl ring stability : Studies indicate that cyclopropyl groups can undergo ring cleavage under strongly reducing conditions (e.g., metal-ammonia reductions), so synthetic routes are designed to avoid harsh reductive environments that could open the ring.
- Reductive alkylation : Recent research demonstrates the use of reductive alkylation of amines with cyclopropyl aldehydes to prepare structurally related amines, highlighting the versatility of this approach in cyclopropyl amine synthesis.
Summary Table of Key Preparation Methods
| Method | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Intramolecular alkylation of α-haloketones | Base (e.g., NaH), α-haloketone | High regioselectivity for cyclopropyl ketones | Requires halogenated precursors |
| Cyclopropanation with ylides (e.g., dimethyloxosulfonium methylide) | Ylide reagents, α,β-unsaturated ketones | Direct cyclopropane ring formation | Sensitive to functional groups |
| Reductive amination | Cyclopropyl ketone, ammonia/amine, reducing agent | Direct amine introduction | Potential ring cleavage if conditions are harsh |
| Metal-catalyzed amination | Copper catalyst, alkali base, amine source | Efficient under mild conditions | Catalyst cost, need for optimization |
| Salt formation | HCl, solvent | Stabilizes amine, easy isolation | None significant |
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropylbutan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form various substituted amines
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Alkyl halides and bases like sodium hydroxide (NaOH) are typically employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropylbutanone, while reduction could produce various secondary or tertiary amines .
Scientific Research Applications
Medicinal Chemistry Applications
-
Pharmacological Potential :
- Research has indicated that derivatives of cyclopropylamines can exhibit significant pharmacological activity, particularly as potential treatments for obesity and related co-morbid conditions. For instance, phenylcycloalkylmethylamine derivatives have been explored for their appetite suppressant properties and effects on fat loss, making them candidates for obesity treatment .
- Studies on related compounds have shown that cyclopropyl groups can enhance the efficacy of drugs targeting neurotransmitter systems, suggesting that 2-Cyclopropylbutan-2-amine hydrochloride may influence similar pathways.
-
Cardiovascular Research :
- Cyclopropyl-containing compounds have also been investigated for their role in improving cardiac function. For example, compounds with cyclopropanol groups have been shown to prevent calcium leak through ryanodine receptors and enhance calcium uptake in cardiac cells, indicating potential applications in treating cardiovascular diseases .
Environmental Applications
Beyond medicinal uses, amines like 2-Cyclopropylbutan-2-amine hydrochloride may also play roles in environmental applications:
- Pollutant Removal : Amines are known to be effective in the removal of pollutants from water sources. They can be utilized in the development of materials such as doped graphene for environmental remediation efforts.
- Catalysis : The compound may serve as a building block in synthesizing new catalysts or sensors, contributing to advancements in green chemistry.
Case Studies and Research Findings
Several studies have documented the biological activity and potential applications of compounds related to 2-Cyclopropylbutan-2-amine hydrochloride:
Mechanism of Action
The mechanism of action of 2-Cyclopropylbutan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can enhance binding affinity and selectivity, making it a valuable moiety in drug design. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-Cyclobutylpropan-2-amine Hydrochloride
- Molecular Formula : C₇H₁₆ClN (identical to 2-cyclopropylbutan-2-amine hydrochloride) .
- Key Structural Difference : The cyclopropane ring is replaced with a cyclobutyl group , increasing the ring size from three to four carbons.
- Basicity: The electron-withdrawing effect of the cyclopropyl group may reduce the amine’s basicity compared to the cyclobutyl analog, though experimental pKa data are unavailable.
- Physicochemical Properties : Both compounds share nearly identical molar masses (~149.66–149.67 g/mol), but differences in solubility and stability are expected due to ring strain and hydrophobicity .
2-Cyclopropylpropan-2-amine Hydrochloride
- Molecular Formula : C₆H₁₄ClN (smaller backbone than the butan-2-amine derivative) .
- Key Structural Difference : A shorter propan-2-amine backbone (three carbons) versus the butan-2-amine (four carbons) in the target compound.
- Lipophilicity: The additional methylene group in the butan-2-amine derivative could enhance lipid solubility, affecting bioavailability .
General Trends in Analogous Amine Hydrochlorides
- Synthetic Accessibility : Cyclopropane-containing compounds often require specialized reagents (e.g., Simmons-Smith conditions), whereas cyclobutane derivatives may be synthesized via [2+2] cycloadditions or ring-expansion strategies. These differences could influence commercial availability and cost .
- Biological Relevance : Cyclopropyl groups are widely used in medicinal chemistry to restrict conformational flexibility, improving target binding. The butan-2-amine backbone may offer a balance between rigidity and metabolic stability compared to shorter-chain analogs .
Biological Activity
2-Cyclopropylbutan-2-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, drawing from diverse scientific literature.
Chemical Structure and Properties
2-Cyclopropylbutan-2-amine hydrochloride is characterized by its cyclopropyl group attached to a butanamine backbone. Its molecular formula is , and it has been noted for its unique structural properties that contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₄ClN |
| Molecular Weight | 145.64 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
The biological activity of 2-Cyclopropylbutan-2-amine hydrochloride can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as monoamine oxidase (MAO) and aldehyde dehydrogenase (ALDH), which are critical in neurotransmitter metabolism and detoxification pathways, respectively .
- Neurotransmitter Modulation : Cyclopropylamines are known to affect neurotransmitter systems, particularly in the central nervous system (CNS). They may act as agonists or antagonists at various receptor sites, influencing mood and behavior .
- Cardiovascular Effects : Some derivatives exhibit dual activities that stabilize ryanodine receptors (RyR2) and enhance calcium uptake in cardiac cells, suggesting potential applications in treating cardiovascular diseases .
Case Studies
- Neurochemical Studies : Research indicates that cyclopropylamines can modulate glutamate neurotransmission, which is crucial for learning and memory processes. This modulation may have implications for neurodegenerative diseases .
- Cardiovascular Applications : A study on similar cyclopropyl compounds demonstrated their ability to prevent calcium leak through RyR2 and enhance cardiac function, indicating a potential therapeutic application for heart failure .
- Antitumor Activity : Cyclopropyl derivatives have been investigated for their anti-cancer properties, particularly their ability to inhibit cyclin-dependent kinases (CDKs), which play a significant role in cell cycle regulation. Compounds with similar structures have shown promise against various cancer cell lines .
Table 2: Summary of Biological Activities
Q & A
Basic: What are the established synthetic methodologies for 2-Cyclopropylbutan-2-amine hydrochloride, and how can reaction efficiency be assessed?
The synthesis typically involves nucleophilic substitution of cyclopropylmethylamine with alkyl halides (e.g., methyl iodide), followed by HCl addition to form the hydrochloride salt . Reaction efficiency is assessed via:
- Yield optimization : Monitoring stoichiometry, temperature (e.g., 0–25°C), and reaction time.
- Purity validation : Using HPLC or GC-MS to quantify by-products (e.g., unreacted amines) .
Basic: What spectroscopic techniques are recommended for characterizing the structural integrity of 2-Cyclopropylbutan-2-amine hydrochloride?
- NMR spectroscopy : H and C NMR confirm cyclopropyl and amine proton environments (e.g., δ 0.5–1.5 ppm for cyclopropyl protons) .
- Mass spectrometry : ESI-MS identifies molecular ion peaks (e.g., [M+H] at m/z 149.66) .
- X-ray crystallography : Resolves crystal packing and salt formation .
Advanced: How can researchers resolve discrepancies in reported biological activities of cyclopropyl-containing amines across different studies?
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., cyclopropyl vs. aromatic groups) on target binding .
- Controlled assays : Standardize experimental conditions (e.g., pH, solvent) to isolate structural contributions .
- Meta-analysis : Cross-reference data from peer-reviewed studies to identify confounding variables (e.g., impurity interference) .
Advanced: What strategies are effective in minimizing by-product formation during the hydrochloride salt formation of 2-Cyclopropylbutan-2-amine?
- Controlled acid addition : Gradual HCl introduction under cooling (0–5°C) prevents localized overheating and decomposition .
- Solvent selection : Polar aprotic solvents (e.g., THF) enhance salt crystallization while reducing side reactions .
- Purification : Recrystallization from ethanol/water mixtures removes unreacted amines and halide salts .
Basic: What safety protocols are critical when handling 2-Cyclopropylbutan-2-amine hydrochloride in laboratory settings?
- Ventilation : Use fume hoods to avoid inhalation of fine crystalline powder .
- PPE : Nitrile gloves and goggles prevent skin/eye contact.
- Spill management : Neutralize with sodium bicarbonate and collect via vacuum filtration .
Advanced: How does the cyclopropyl group influence the compound's stability under various pH conditions, and what analytical methods track degradation?
- pH-dependent stability : The cyclopropyl ring’s strain increases susceptibility to acid-catalyzed ring-opening. Stability is optimal at pH 4–6 .
- Degradation tracking :
- HPLC-DAD : Monitors degradation products (e.g., linear amines) via retention time shifts .
- Kinetic studies : Arrhenius plots predict shelf-life under accelerated conditions (40–60°C) .
Basic: What are the documented solubility properties of 2-Cyclopropylbutan-2-amine hydrochloride in common organic solvents?
- High solubility : In polar solvents like methanol (>50 mg/mL) and water (~30 mg/mL).
- Limited solubility : In non-polar solvents (e.g., hexane, <1 mg/mL) .
- Temperature dependence : Solubility in ethanol increases from 15 mg/mL (20°C) to 45 mg/mL (60°C) .
Advanced: What computational modeling approaches predict the reactivity of 2-Cyclopropylbutan-2-amine hydrochloride in novel synthetic pathways?
- DFT calculations : Analyze transition states for nucleophilic substitution or cyclopropane ring-opening .
- Retrosynthetic AI tools : Platforms like Pistachio or Reaxys propose feasible routes using known reaction templates .
- Molecular docking : Predict interactions with biological targets (e.g., amine receptors) to prioritize derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
